6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
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Overview
Description
6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA. The addition of a piperazine ring and a cyclopropyl-methylpyrimidine moiety enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the cyclopropyl-methylpyrimidine group. The final step involves the formation of the purine ring system. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s pharmacological properties.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.
Scientific Research Applications
6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is unique due to its specific combination of a purine core with a piperazine ring and a cyclopropyl-methylpyrimidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H20N8 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C17H20N8/c1-11-8-13(23-15(22-11)12-2-3-12)24-4-6-25(7-5-24)17-14-16(19-9-18-14)20-10-21-17/h8-10,12H,2-7H2,1H3,(H,18,19,20,21) |
InChI Key |
VQQBPEIUJNKQHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Origin of Product |
United States |
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